molecular formula C19H21NO8 B2810168 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1973401-99-8

5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B2810168
CAS No.: 1973401-99-8
M. Wt: 391.376
InChI Key: HDJZLVRNTJZNRI-UHFFFAOYSA-N
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Description

The compound 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a complex organic molecule. Characterized by its unique structure, it falls under the category of substituted pyridines. This compound finds applications in various scientific fields owing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis begins with the preparation of the substituted pyridine ring

  • Step 2: The dimethoxyethyl group is introduced via an alkylation reaction using appropriate alkyl halides under basic conditions.

  • Step 3: The final compound is obtained after a series of purification steps, including recrystallization and chromatography, ensuring high purity and yield.

Industrial Production Methods: Large-scale production involves similar steps but optimized for yield and cost efficiency. Continuous flow reactors and automated synthesis techniques are employed to handle large volumes and maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: The carbonyl groups can be reduced to alcohols under catalytic hydrogenation conditions.

  • Substitution: Various substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with palladium on carbon (Pd/C).

  • Substitution: Alkyl halides, acyl chlorides, under conditions facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.

  • Reduction: Carbonyl groups reduced to corresponding alcohols.

  • Substitution: Introduction of various functional groups at the pyridine ring.

Scientific Research Applications

This compound serves various roles across scientific domains:

  • Chemistry: Used as an intermediate for synthesizing complex organic molecules.

  • Medicine: Investigation as a precursor for pharmaceutical agents with potential therapeutic effects.

  • Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound’s mechanism of action largely depends on its interaction with biological targets.

  • Molecular Targets: Enzymes, receptors, and other macromolecules.

  • Pathways Involved: It can inhibit or activate certain biochemical pathways by binding to specific sites on target molecules, altering their function and activity.

Comparison with Similar Compounds

  • 4-oxo-1,4-dihydropyridine-3-carboxylic acid: : Lacks the benzyloxy and methoxycarbonyl groups, resulting in different chemical properties.

  • 1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid: : Similar structure but without the benzyloxy group.

Uniqueness: The presence of the benzyloxy and methoxycarbonyl groups in 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-6-methoxycarbonyl-4-oxo-5-phenylmethoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8/c1-25-14(26-2)10-20-9-13(18(22)23)16(21)17(15(20)19(24)27-3)28-11-12-7-5-4-6-8-12/h4-9,14H,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJZLVRNTJZNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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